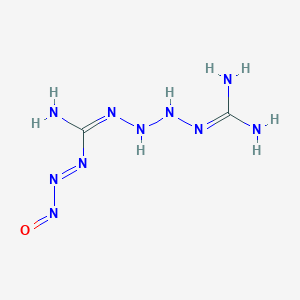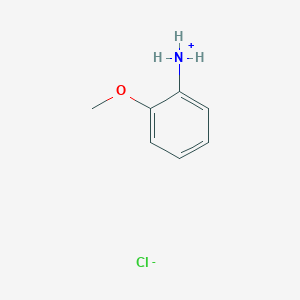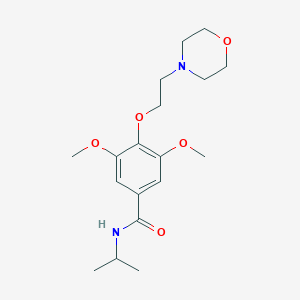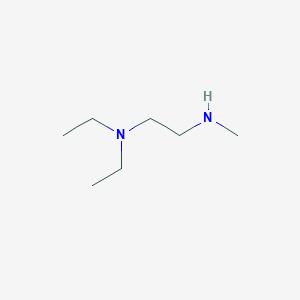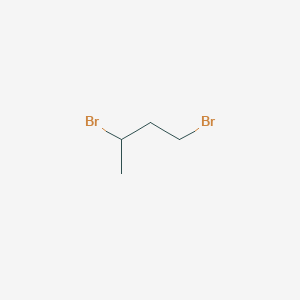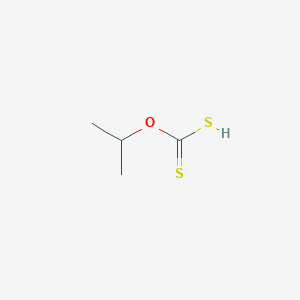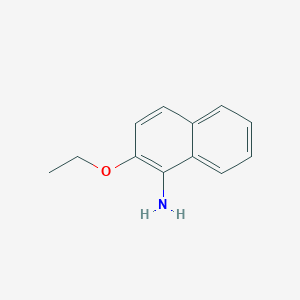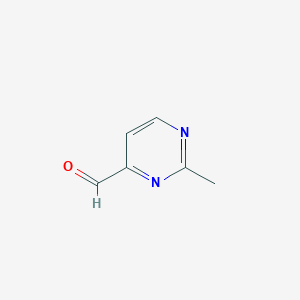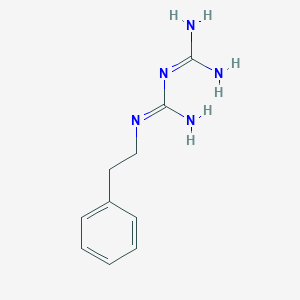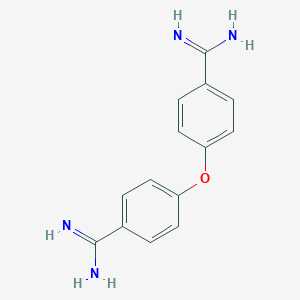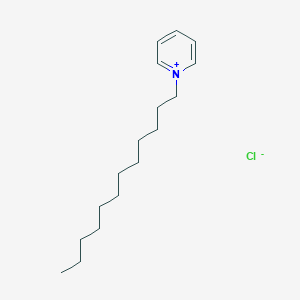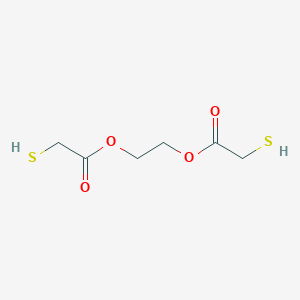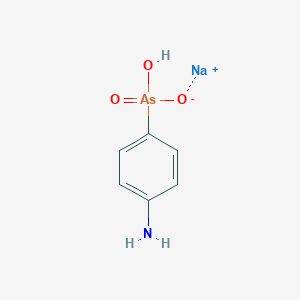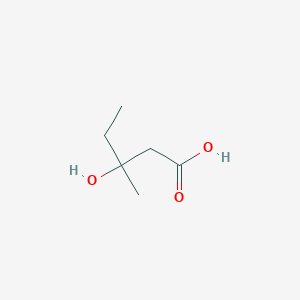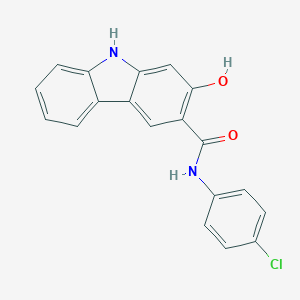
N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide, also known as CHIR-99021, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2008 and has since been extensively studied for its mechanism of action and physiological effects.
Mécanisme D'action
N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide acts as a potent and selective inhibitor of GSK-3, which is a serine/threonine kinase that regulates a wide range of cellular processes. GSK-3 is involved in the regulation of glycogen metabolism, gene expression, cell cycle progression, and apoptosis. By inhibiting GSK-3, N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide can modulate these processes and affect cellular behavior.
Effets Biochimiques Et Physiologiques
N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to promote the proliferation and survival of various cell types, including neural stem cells, embryonic stem cells, and cancer cells. N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide has also been shown to enhance the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes. Additionally, N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide has been shown to modulate immune responses and to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide is its selectivity for GSK-3, which allows for specific modulation of cellular processes. Additionally, N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide has been shown to be stable and effective in a wide range of cell types and experimental conditions. However, one limitation of N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide is its potential toxicity, particularly at high concentrations. Additionally, the effects of N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide may vary depending on the cell type and experimental conditions.
Orientations Futures
There are many potential future directions for research involving N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide. One area of interest is the development of more selective and potent inhibitors of GSK-3, which may have greater therapeutic potential. Additionally, further research is needed to fully understand the effects of N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide on various biological processes and to identify potential therapeutic applications. Finally, the use of N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide in combination with other compounds may have synergistic effects and could lead to the development of new treatment strategies.
Méthodes De Synthèse
The synthesis of N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide involves several steps, including the reaction of 4-chloroaniline with 2-hydroxy-3-nitrobenzoic acid to form 4-chloro-2-hydroxy-3-nitroaniline. This compound is then reduced to 4-chloro-2-hydroxy-3-aminobenzene, which is subsequently reacted with 3-carboxamido-9H-carbazole to form N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide has been widely used in scientific research as a tool to study various biological processes. It is commonly used as a selective inhibitor of glycogen synthase kinase 3 (GSK-3), which plays a crucial role in many signaling pathways involved in cellular processes such as proliferation, differentiation, and apoptosis. N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide has also been shown to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs).
Propriétés
Numéro CAS |
132-61-6 |
|---|---|
Nom du produit |
N-(4-Chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide |
Formule moléculaire |
C19H13ClN2O2 |
Poids moléculaire |
336.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-hydroxy-9H-carbazole-3-carboxamide |
InChI |
InChI=1S/C19H13ClN2O2/c20-11-5-7-12(8-6-11)21-19(24)15-9-14-13-3-1-2-4-16(13)22-17(14)10-18(15)23/h1-10,22-23H,(H,21,24) |
Clé InChI |
PPLNRTPNYCWODC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)O)C(=O)NC4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)O)C(=O)NC4=CC=C(C=C4)Cl |
Autres numéros CAS |
132-61-6 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



